Several methods have been developed for the synthesis of Saxagliptin Hydrochloride. One efficient and telescopic process utilizes propylphosphonic anhydride (T3P) as a reagent for both condensation and dehydration steps in the synthesis. [] Another process involves novel intermediates and their specific application in the production of Saxagliptin Hydrochloride or its pharmaceutically acceptable salts. []
Saxagliptin Hydrochloride dihydrate, with the chemical formula C18H26N3O2Cl(H2O)2, crystallizes in the monoclinic space group P21 (4). Its crystallographic parameters are: a = 11.02654(7) Å, b = 6.83957(4) Å, c = 12.97996(7) Å, β = 95.7455(5)°, V = 973.990(10) Å, and Z = 2. [, ] The crystal structure, including hydrogen positions, was determined using synchrotron powder X-ray diffraction data, density functional theory, and Rietveld refinement techniques. []
Saxagliptin Hydrochloride exerts its action by inhibiting the DPP-4 enzyme. [, , ] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ] By increasing the levels of these incretin hormones, Saxagliptin Hydrochloride indirectly enhances insulin secretion from pancreatic beta cells and suppresses glucagon release, thereby regulating blood glucose levels. [, ]
Saxagliptin Hydrochloride exists in different crystalline forms, including anhydrous forms and hydrated forms like dihydrate. [, , ] These forms exhibit distinct physicochemical properties, including differences in solubility, stability, and hygroscopicity, which can impact their application in research. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: